Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-
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Overview
Description
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- is a complex organic compound that features a benzoic acid core substituted with a bis[(diphenylphosphino)methyl]amino group. This compound is notable for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- typically involves the reaction of 4-(diphenylphosphino)benzoic acid with appropriate reagents to introduce the bis[(diphenylphosphino)methyl]amino group. One common method involves the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines forms the desired phosphine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine ligands.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are common.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine ligands, and various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, ruthenium, and copper .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: A simpler phosphine ligand used in similar catalytic applications.
2-(Diphenylphosphino)benzoic acid: Another phosphine ligand with slightly different steric and electronic properties.
Uniqueness
Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- is unique due to its bis[(diphenylphosphino)methyl]amino group, which provides enhanced coordination capabilities and stability in metal complexes. This makes it particularly effective in catalysis and coordination chemistry .
Properties
CAS No. |
592531-23-2 |
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Molecular Formula |
C33H29NO2P2 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
4-[bis(diphenylphosphanylmethyl)amino]benzoic acid |
InChI |
InChI=1S/C33H29NO2P2/c35-33(36)27-21-23-28(24-22-27)34(25-37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)26-38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-26H2,(H,35,36) |
InChI Key |
CVKCCZNPXAJLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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